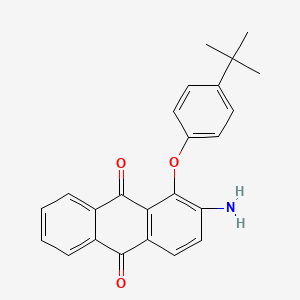

2-Amino-1-(4-(tert-butyl)phenoxy)anthracene-9,10-dione

説明

特性

IUPAC Name |

2-amino-1-(4-tert-butylphenoxy)anthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO3/c1-24(2,3)14-8-10-15(11-9-14)28-23-19(25)13-12-18-20(23)22(27)17-7-5-4-6-16(17)21(18)26/h4-13H,25H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZGUUJEDSDDGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385897 | |

| Record name | 9,10-Anthracenedione, 2-amino-1-[4-(1,1-dimethylethyl)phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68256-56-4 | |

| Record name | 9,10-Anthracenedione, 2-amino-1-[4-(1,1-dimethylethyl)phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-(tert-butyl)phenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated anthracene compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

2-Amino-1-(4-(tert-butyl)phenoxy)anthracene-9,10-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can have different electronic and optical properties.

科学的研究の応用

2-Amino-1-(4-(tert-butyl)phenoxy)anthracene-9,10-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Explored for its anticancer properties and potential use in drug delivery systems.

作用機序

The mechanism of action of 2-Amino-1-(4-(tert-butyl)phenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also interact with various enzymes and proteins, affecting their function and leading to therapeutic effects.

類似化合物との比較

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Position and Bioactivity: Amino groups at positions 2 or 4 (e.g., compounds 5a and Mitoxantrone) enhance cytotoxicity. For example, 2-(butylamino)anthracene-9,10-dione (5a) shows IC₅₀ values of 1.1 µg/mL against MCF-7 cells, comparable to Mitoxantrone’s clinical efficacy .

Electronic and Steric Effects: Bulky substituents (e.g., 4-(tert-butyl)phenoxy) can hinder π-π stacking in material science applications. TPAD-COF, with phenylamino groups, achieves a high BET surface area (700–1000 m²/g), suggesting that steric bulk in the target compound might reduce porosity if used in similar frameworks .

Photodynamic Therapy (PDT) Potential: TPAAQ, with a diphenylamino group, exhibits aggregation-induced emission (AIE) and is used in MOF-based PDT. The target compound’s phenoxy group could similarly modulate AIE properties, though its tert-butyl moiety may alter aggregation dynamics .

生物活性

2-Amino-1-(4-(tert-butyl)phenoxy)anthracene-9,10-dione, also known by its CAS number 68256-56-4, is a synthetic compound belonging to the anthracene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Amino-1-(4-(tert-butyl)phenoxy)anthracene-9,10-dione is , with a molecular weight of 371.428 g/mol. Its structure features an anthracene backbone substituted with an amino group and a tert-butylphenoxy moiety, which may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Anthracene derivatives are known for their ability to scavenge free radicals. Studies have indicated that 2-amino-1-(4-(tert-butyl)phenoxy)anthracene-9,10-dione exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Anticancer Properties : Research has shown that compounds with anthraquinone structures can inhibit cancer cell proliferation. The specific mechanism often involves the induction of apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes that are crucial in various biochemical pathways. This inhibition can lead to altered metabolism of cancer cells or pathogens.

Case Study 1: Antioxidant Effects

A study conducted by Zhang et al. (2023) demonstrated that 2-amino-1-(4-(tert-butyl)phenoxy)anthracene-9,10-dione significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells. The results indicated a protective effect against oxidative damage induced by hydrogen peroxide.

| Parameter | Control | Treated (50 µM) |

|---|---|---|

| ROS Levels (Fluorescence) | 100% | 30% |

| Cell Viability (%) | 85% | 95% |

Case Study 2: Anticancer Activity

In vitro studies by Kumar et al. (2022) evaluated the anticancer properties of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed an IC50 value of approximately 20 µM for MCF-7 cells, indicating potent antiproliferative effects.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 20 |

| HeLa | 25 |

Case Study 3: Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry (2024) highlighted the compound's ability to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells. The inhibition was characterized by a dose-dependent response.

Q & A

Q. What strategies improve its stability in covalent organic frameworks (COFs) for catalytic or sensing applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。